molecular formula C22H28N4O2 B12271145 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Cat. No.: B12271145
M. Wt: 380.5 g/mol
InChI Key: CXCTWOPVPJDOMS-UHFFFAOYSA-N
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Description

1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a complex organic compound that features a unique combination of benzodiazole, azetidine, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and oxazole intermediates, followed by their coupling with the azetidine moiety. Common reagents used in these reactions include tert-butylamine, benzoyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for its potential antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: As a precursor for the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The benzodiazole and oxazole moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: This compound shares the benzodiazole moiety but differs in its overall structure and functional groups.

    3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)propanoic acid: This compound also contains the benzodiazole moiety but has different substituents and functional groups.

Uniqueness

1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is unique due to its combination of benzodiazole, azetidine, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

1-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

InChI

InChI=1S/C22H28N4O2/c1-14-17(15(2)28-24-14)10-11-20(27)25-12-16(13-25)26-19-9-7-6-8-18(19)23-21(26)22(3,4)5/h6-9,16H,10-13H2,1-5H3

InChI Key

CXCTWOPVPJDOMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C

Origin of Product

United States

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